molecular formula C13H8BrIO B1283592 4'-Bromo-3-iodobenzophenone CAS No. 96464-18-5

4'-Bromo-3-iodobenzophenone

Cat. No. B1283592
CAS RN: 96464-18-5
M. Wt: 387.01 g/mol
InChI Key: TULLZCOQGRZYMV-UHFFFAOYSA-N
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Description

4'-Bromo-3-iodobenzophenone is a compound that is structurally related to various bromo- and iodo- substituted aromatic compounds. While the specific compound 4'-Bromo-3-iodobenzophenone is not directly studied in the provided papers, related compounds such as 4-bromobenzophenone and its polymorphs have been investigated for their physical properties, crystal structures, and reactivity .

Synthesis Analysis

The synthesis of related brominated compounds typically involves condensation reactions or palladium-catalyzed coupling reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, o-bromobenzyl alcohol was used as an annulating reagent in a palladium-catalyzed cascade reaction to synthesize polycyclic aromatic hydrocarbons . These methods could potentially be adapted for the synthesis of 4'-Bromo-3-iodobenzophenone.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, and NMR . For example, the crystal structure of 4-bromobenzophenone polymorphs was determined using single-crystal and powder X-ray diffractometry, revealing the presence of weak hydrogen bonds and halogen bonding interactions . These techniques could be applied to determine the molecular structure of 4'-Bromo-3-iodobenzophenone.

Chemical Reactions Analysis

The reactivity of brominated compounds often involves nucleophilic substitution reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines . This suggests that 4'-Bromo-3-iodobenzophenone could potentially participate in similar nucleophilic substitution reactions, given the presence of a bromine atom that could be displaced by a nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds have been extensively studied. For example, the polymorphism of 4-bromobenzophenone was investigated, revealing different melting points and crystal structures for its polymorphs . Additionally, the optical and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, including their HOMO-LUMO energy levels and band gaps . These studies provide a foundation for understanding the properties of 4'-Bromo-3-iodobenzophenone, which may exhibit similar characteristics due to the presence of bromine and iodine substituents.

Scientific Research Applications

  • Photoreduction Studies

    • Field: Experimental Chemistry
    • Application: Benzophenone derivatives are used in photoreduction studies .
    • Method: Solutions of benzophenone derivatives are placed in a Rotating Rack Rayonet reactor and irradiated at specific intervals .
    • Results: The photoreduction quantum efficiency of different benzophenone derivatives was determined .
  • Organic Light-Emitting Diodes (OLEDs)

    • Field: Nanomaterials
    • Application: Benzophenone derivatives are used in the molecular design of OLED materials .
    • Method: Benzophenone derivatives are synthesized and incorporated into OLED devices .
    • Results: Benzophenone-based compounds have shown promising opportunities in advancing OLED technology .
  • Synthesis of Benzophenone Derivatives

    • Field: Organic Chemistry
    • Application: Benzophenone derivatives are synthesized for various applications .
    • Method: Different synthesis methods, such as Friedel-Crafts acylation, are used .
    • Results: The yield and characteristics of the synthesized benzophenone derivatives are studied .

properties

IUPAC Name

(4-bromophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULLZCOQGRZYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568107
Record name (4-Bromophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-iodobenzophenone

CAS RN

96464-18-5
Record name (4-Bromophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Tanner, JJ Chen, L Chen… - Journal of the American …, 1991 - ACS Publications
… phenone (IVa) and 4-bromo-3'-iodobenzophenone (IVd), a mixture of AN/THF, AN/C6H6, or DMF was used as the solvent due to the poor solubility of the two ketones in pure AN. …
Number of citations: 103 pubs.acs.org
加藤誠司, 山本祐之, 岡崎隆男… - 基礎有機化学討論会要旨集 …, 2011 - jstage.jst.go.jp
… さらに,[BMIM][BF 4 ]と[BMIM][Tf 2 N]中で,分子内に2つのハロゲン置換基を持つ4-bromo-3-iodobenzophenoneとトリメチルシリルアセチレンについて3分子間での薗頭カップリングを含む同様の…
Number of citations: 4 www.jstage.jst.go.jp

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